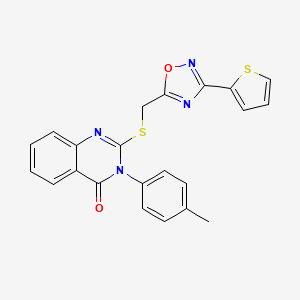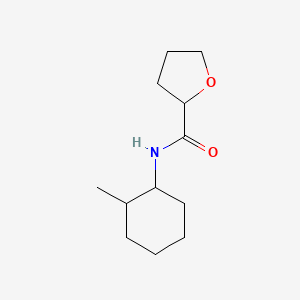
N-(2-Methylcyclohexyl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methylcyclohexyl)oxolane-2-carboxamide: is an organic compound with the molecular formula C12H21NO2 It is characterized by the presence of a cyclohexyl group substituted with a methyl group at the second position, an oxolane ring, and a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylcyclohexyl)oxolane-2-carboxamide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or by using a ring-closing metathesis reaction.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction or a Friedel-Crafts alkylation.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the oxolane derivative with an appropriate amine under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-Methylcyclohexyl)oxolane-2-carboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the oxolane ring or the carboxamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under conditions like heating or using a catalyst.
Major Products:
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Alcohol derivatives and amines.
Substitution: Substituted oxolane derivatives and amides.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Methylcyclohexyl)oxolane-2-carboxamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be used in the development of bioactive molecules with therapeutic potential.
Medicine: this compound is investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. It may serve as a lead compound for the development of new drugs.
Industry: In the industrial sector, this compound is utilized in the production of polymers, resins, and coatings. It may also be used as a solvent or additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(2-Methylcyclohexyl)oxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate enzyme activity, alter receptor signaling pathways, or interfere with cellular processes.
Comparación Con Compuestos Similares
- N-methyl-N-(2-methylcyclohexyl)oxolane-2-carboxamide
- N-methoxy-N-methyl-oxolane-2-carboxamide
- N-(2-methylcyclohexyl)oxolane-2-carboxylic acid
Comparison: N-(2-Methylcyclohexyl)oxolane-2-carboxamide is unique due to its specific substitution pattern and functional groups. Compared to similar compounds, it may exhibit different physicochemical properties, such as solubility, stability, and reactivity. These differences can influence its applications and effectiveness in various fields. For instance, the presence of the cyclohexyl group may enhance its lipophilicity, making it more suitable for certain biological or industrial applications.
Propiedades
IUPAC Name |
N-(2-methylcyclohexyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9-5-2-3-6-10(9)13-12(14)11-7-4-8-15-11/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUXGYBRRMHDAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
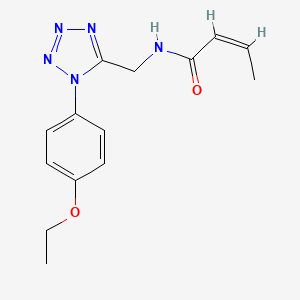
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2403661.png)
![N-[(1-Hydroxycyclohexyl)methyl]-N-(pyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2403665.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-fluorophenoxy)propanamide](/img/structure/B2403669.png)
![[4-(1-Methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2403670.png)
![N-(4-butylphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2403671.png)
![4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2403672.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2403673.png)
![2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2403674.png)
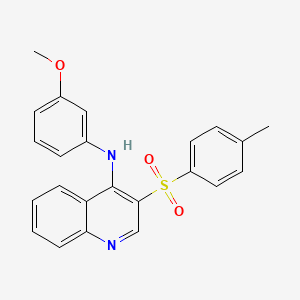
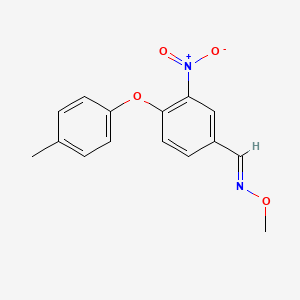
![3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2403679.png)
